molecular formula C13H19FN2O2S B5548409 4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5548409
M. Wt: 286.37 g/mol
InChI Key: ABIQOIQMOXNLQX-UHFFFAOYSA-N
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Description

4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE is a chemical compound with a complex structure that includes a fluorine atom, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-4-piperidone in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
  • 2-amino-4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide

Uniqueness

4-FLUORO-N-METHYL-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of a fluorine atom and a piperidine ring.

Properties

IUPAC Name

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-15-9-7-12(8-10-15)16(2)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIQOIQMOXNLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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